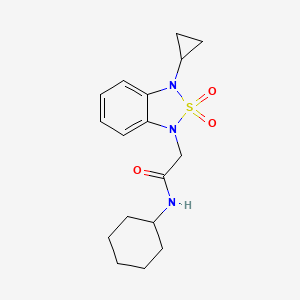

N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide

Descripción

N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)acetamide is a complex heterocyclic compound featuring a benzothiadiazole core substituted with a cyclopropyl group and an acetamide side chain. The benzothiadiazole moiety (a sulfur- and nitrogen-containing bicyclic system) is known for its diverse reactivity and applications in medicinal chemistry and materials science.

Synthesis of such compounds typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, analogous compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were synthesized via reactions of 3-methylbenzoyl chloride with amino alcohols, followed by structural confirmation via NMR, IR, and X-ray crystallography .

Structural characterization of benzothiadiazole derivatives often employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and intermolecular interactions . Computational modeling may further elucidate electronic properties and reactivity.

Propiedades

IUPAC Name |

N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c21-17(18-13-6-2-1-3-7-13)12-19-15-8-4-5-9-16(15)20(14-10-11-14)24(19,22)23/h4-5,8-9,13-14H,1-3,6-7,10-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKMCVNEQVPOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexyl group attached to an acetamide moiety, along with a unique benzothiadiazole derivative. Its molecular formula is CHNOS, and it exhibits properties typical of small organic molecules used in medicinal chemistry.

N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetamide has been shown to interact with various biological targets:

- Anticancer Activity : Studies indicate that compounds similar to N-cyclohexyl derivatives demonstrate significant anticancer properties. For instance, derivatives have been tested against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, showing promising results in inhibiting cell proliferation .

- Antimicrobial Properties : The compound exhibits antibacterial activity against certain pathogenic bacteria. In vitro studies have revealed its effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections .

- Inhibition of Bioluminescence : Research has indicated that some derivatives can inhibit bioluminescence in Photobacterium leiognathi Sh1, suggesting an effect on microbial communication systems (quorum sensing) .

Structure-Activity Relationship (SAR)

The biological activity of N-cyclohexyl derivatives is closely linked to their structural features. Variations in the cycloalkyl groups and the presence of specific functional groups significantly influence their efficacy. For example:

| Compound Variation | Anticancer Activity (log GI(50)) | Antibacterial Activity |

|---|---|---|

| N-cyclohexyl | -6.01 (HOP-92) | Moderate |

| N-cyclopropyl | -6.00 (U251) | High |

This table summarizes the observed anticancer activities against specific cell lines and highlights the importance of structural modifications in enhancing biological efficacy.

Study 1: Anticancer Efficacy

In a study published in 2011, researchers synthesized various N-cycloalkyl derivatives and evaluated their anticancer properties. Compound 4.10 was identified as the most potent against NSCLC and CNS cancer cell lines, with log GI(50) values indicating strong inhibitory effects .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased antibacterial activity, suggesting pathways for developing new antimicrobial agents .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)acetamide with analogous compounds from the provided evidence and related literature. Key differences in substituents, biological activity, and synthesis are highlighted.

Key Observations:

Core Structure Differences: The benzothiadiazole core (target compound) differs from benzamides or benzodiazepines in electronic and steric properties.

Substituent Impact: The cyclopropyl group in the target compound may reduce ring strain and improve metabolic resistance compared to bulkier substituents (e.g., chlorophenyl in benzodiazepines) . Acetamide vs.

Biological Relevance : Benzothiadiazoles are less commonly associated with CNS activity (unlike benzodiazepines) but are explored as kinase inhibitors or anti-inflammatory agents. In contrast, benzodiazepine derivatives in are pharmacologically optimized for receptor binding .

Structural and Computational Insights

Crystallographic data for benzothiadiazole derivatives are refined using SHELXL, which optimizes parameters like anisotropic displacement and hydrogen bonding networks . For example, bond lengths in the benzothiadiazole core typically range from 1.40–1.45 Å for S–N bonds, while cyclopropane C–C bonds measure ~1.50 Å. Computational studies (e.g., DFT) could further predict the target compound’s dipole moment and solubility relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.